7,8-二氢生物蝶呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

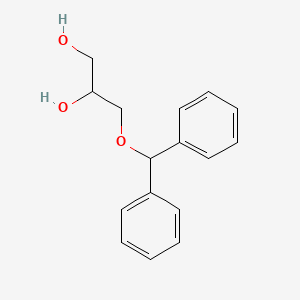

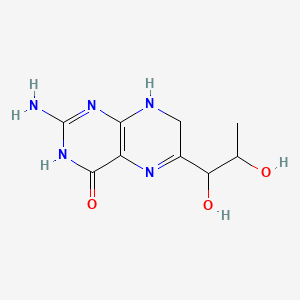

L-赤式-7,8-二氢生物蝶呤是一种天然存在的化合物,属于称为生物蝶呤及其衍生物的有机化合物类别。这些化合物是含有 2-氨基-蝶啶-4-酮衍生物的辅酶。 L-赤式-7,8-二氢生物蝶呤在各种生化过程中发挥着至关重要的作用,包括神经递质如多巴胺和血清素的合成 .

科学研究应用

L-赤式-7,8-二氢生物蝶呤有许多科学研究应用,包括:

化学: 它被用作合成各种蝶啶衍生物的前体。

生物学: 它在神经递质和其他生物活性分子的生物合成中发挥作用。

医学: 它正在研究其在治疗神经系统疾病和代谢疾病方面的潜在治疗应用。

作用机制

L-赤式-7,8-二氢生物蝶呤通过作为几种酶的辅因子发挥作用,包括苯丙氨酸-4-羟化酶、一氧化氮合酶和酪氨酸 3-单加氧酶 。这些酶参与关键的生化途径,例如神经递质的合成和一氧化氮产生的调节。 该化合物与这些酶的活性位点结合,促进其催化活性 .

生化分析

Biochemical Properties

7,8-Dihydro biopterin is a natural cofactor for aromatic amino acid hydroxylases, which are enzymes involved in the synthesis of neurotransmitters. It interacts with enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These interactions are essential for the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters like dopamine and serotonin . Additionally, 7,8-Dihydro biopterin acts as a non-competitive inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin .

Cellular Effects

7,8-Dihydro biopterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of neurotransmitters, which are critical for cell signaling in the nervous system . The compound also affects the expression of genes involved in neurotransmitter synthesis and metabolism. Furthermore, 7,8-Dihydro biopterin impacts cellular metabolism by participating in the regulation of nitric oxide production, which is essential for various physiological processes .

Molecular Mechanism

At the molecular level, 7,8-Dihydro biopterin exerts its effects through binding interactions with specific enzymes and proteins. It binds to aromatic amino acid hydroxylases, facilitating the hydroxylation of aromatic amino acids . Additionally, 7,8-Dihydro biopterin inhibits GTP cyclohydrolase I, thereby regulating the biosynthesis of tetrahydrobiopterin . This regulation is crucial for maintaining the balance of neurotransmitter synthesis and nitric oxide production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dihydro biopterin can change over time due to its stability and degradation. The compound is hygroscopic and can take up water from the environment, which may affect its stability . In tightly closed vials, 7,8-Dihydro biopterin is stable at ambient temperature for several weeks . Long-term studies have shown that the compound can influence cellular function over extended periods, particularly in the context of neurotransmitter synthesis and metabolism .

Dosage Effects in Animal Models

The effects of 7,8-Dihydro biopterin vary with different dosages in animal models. At low doses, the compound supports the synthesis of neurotransmitters and the regulation of nitric oxide production . At high doses, 7,8-Dihydro biopterin may exhibit toxic or adverse effects, including disruptions in neurotransmitter balance and oxidative stress . These threshold effects highlight the importance of precise dosage control in experimental and therapeutic settings .

Metabolic Pathways

7,8-Dihydro biopterin is involved in several metabolic pathways, including the biosynthesis of tetrahydrobiopterin. It is a precursor in the synthesis of tetrahydrobiopterin, which is essential for the production of neurotransmitters and nitric oxide . The compound interacts with enzymes such as GTP cyclohydrolase I and dihydropteridine reductase, which are critical for its conversion to tetrahydrobiopterin . These interactions influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 7,8-Dihydro biopterin is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via asymmetric uptake mechanisms, which facilitate its entry into the cytoplasm . Once inside the cell, 7,8-Dihydro biopterin can localize to specific compartments, such as the cytosol and mitochondria, where it participates in biochemical reactions .

Subcellular Localization

The subcellular localization of 7,8-Dihydro biopterin is influenced by targeting signals and post-translational modifications. The compound is primarily found in the cytosol, where it interacts with aromatic amino acid hydroxylases . Additionally, 7,8-Dihydro biopterin can be localized to mitochondria, where it plays a role in regulating oxidative stress and energy metabolism . These localization patterns are essential for the compound’s activity and function within the cell .

准备方法

合成路线和反应条件

L-赤式-7,8-二氢生物蝶呤可以通过多种方法合成。 一种常见的方法是使用二氢新蝶呤醛缩酶等特定酶将二氢新蝶呤三磷酸酶转化为 7,8-二氢生物蝶呤 。这个过程通常在温和的反应条件下进行,包括中性 pH 值和适度温度。

工业生产方法

L-赤式-7,8-二氢生物蝶呤的工业生产通常涉及微生物发酵过程。特定菌株的细菌或酵母被改造为过量生产 L-赤式-7,8-二氢生物蝶呤生物合成所需的酶。 这些微生物在大型生物反应器中培养,然后提取和纯化化合物 .

化学反应分析

反应类型

L-赤式-7,8-二氢生物蝶呤会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌型二氢生物蝶呤。

还原: 它可以被还原为四氢生物蝶呤,四氢生物蝶呤是芳香族氨基酸羟化酶的必需辅因子.

取代: 它可以参与取代反应,特别是涉及其羟基。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如过氧化氢用于氧化,以及还原剂,如硼氢化钠用于还原。 这些反应通常在受控条件下进行,包括特定的 pH 值和温度 .

形成的主要产物

从这些反应中形成的主要产物包括醌型二氢生物蝶呤和四氢生物蝶呤。 这些产物是各种生化途径中的关键中间体 .

相似化合物的比较

类似化合物

与 L-赤式-7,8-二氢生物蝶呤类似的化合物包括:

四氢生物蝶呤: L-赤式-7,8-二氢生物蝶呤的还原形式,对芳香族氨基酸羟化酶至关重要。

醌型二氢生物蝶呤: L-赤式-7,8-二氢生物蝶呤的氧化形式,参与各种生化途径

独特性

L-赤式-7,8-二氢生物蝶呤由于其特定的构型以及其在四氢生物蝶呤生物合成中的作用而独一无二。 它能够参与氧化和还原反应,使其成为生化过程中的一种多功能化合物 .

属性

CAS 编号 |

6779-87-9 |

|---|---|

分子式 |

C9H13N5O3 |

分子量 |

239.23 g/mol |

IUPAC 名称 |

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |

InChI 键 |

FEMXZDUTFRTWPE-DZSWIPIPSA-N |

手性 SMILES |

C[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

SMILES |

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

规范 SMILES |

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

外观 |

Yellow Solid |

熔点 |

>232°C |

物理描述 |

Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

7,8-Dihydro-L-biopterin; 2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-4(3H)-pteridinone; L-erythro-7,8-Dihydrobiopterin; L-erythro-Dihydrobiopterin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。